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molecular formula C9H10ClNO5S B8494252 5-Chloro-2-methoxy-4-[(methylsufonyl)amino]benzoic acid

5-Chloro-2-methoxy-4-[(methylsufonyl)amino]benzoic acid

Cat. No. B8494252
M. Wt: 279.70 g/mol
InChI Key: MXCMGJBYKKZNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05137895

Procedure details

A cooled (-60° C.) solution of diisopropylamine (11.13 g, 0.110 mole) in anhydrous tetrahydrofuran (150 ml) under nitrogen was treated (via syringe) with 2.4N n-butyllithium/hexane (0.105 mole), warmed to -20° C., stirred for 5 minutes, then treated in portions with 4-(N-acetylamino)-5-chloro-2-methoxybenzoic acid, methyl ester (25.8 g, 0.100 mole). After 30 minutes at 25° C., the mixture was cooled (0° C.), treated dropwise with a solution of methanesulfonyl chloride (25.0 g, 0.218 mole) in anhydrous tetrahydrofuran (50 ml), and maintained at room temperature for 30 minutes and at 50° C. for one hour. The mixture was partially concentrated in vacuo and added to ice water (600 ml), and the aqueous mixture was extracted with methylene chloride (3×250 ml). The combined organic solution was dried (sodium sulfate), concentrated in vacuo, taken up in 60:40 water/ethanol (300 ml), treated with potassium hydroxide (33.6 g, 0.60 mole), and refluxed for three hours. Most of the ethanol was removed in vacuo and replaced with water, and the aqueous solution was extracted with ether (2×200 ml), then cooled in an ice bath and treated with concentrated hydrochloric acid solution (60 ml). The suspension was filtered and the solid was washed with water, air dried, and recrystallized from 95% ethanol to afford 14.60 g (52%) of the title compound as a colorless solid; mp 248°-250° C.
Quantity
11.13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
0.105 mol
Type
reactant
Reaction Step Two
Quantity
25.8 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
33.6 g
Type
reactant
Reaction Step Five
Yield
52%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.C([NH:22][C:23]1[C:32]([Cl:33])=[CH:31][C:26]([C:27]([O:29]C)=[O:28])=[C:25]([O:34][CH3:35])[CH:24]=1)(=O)C.[CH3:36][S:37](Cl)(=[O:39])=[O:38].[OH-].[K+]>O1CCCC1>[Cl:33][C:32]1[C:23]([NH:22][S:37]([CH3:36])(=[O:39])=[O:38])=[CH:24][C:25]([O:34][CH3:35])=[C:26]([CH:31]=1)[C:27]([OH:29])=[O:28] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
11.13 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyllithium hexane
Quantity
0.105 mol
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
25.8 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1Cl)OC
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
33.6 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes at 25° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled (0° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at room temperature for 30 minutes and at 50° C. for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was partially concentrated in vacuo
ADDITION
Type
ADDITION
Details
added to ice water (600 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with methylene chloride (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ether (2×200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated with concentrated hydrochloric acid solution (60 ml)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 95% ethanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)O)C1)OC)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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